![molecular formula C8H4F6 B1393096 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1214334-37-8](/img/structure/B1393096.png)
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Overview
Description
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, also known as 1,2-bis(difluoromethyl)fluorobenzene, is a halogenated aromatic compound that has been extensively studied in recent years due to its unique properties and potential applications.
Scientific Research Applications
Pharmaceutical Research
This compound serves as a high-quality reference standard in pharmaceutical testing . Its unique structure allows for the creation of novel pharmaceuticals, particularly in the development of new therapeutic agents where the incorporation of fluorine can enhance biological activity and metabolic stability.
Late-stage Difluoromethylation
The compound is involved in late-stage difluoromethylation processes, which are crucial for modifying the properties of bioactive molecules . This technique is valuable for the site-selective installation of difluoromethyl groups onto large biomolecules, including proteins, potentially altering their function or stability.
High-Temperature Proton Exchange Membrane Fuel Cells
In the field of energy, this compound is used to synthesize polybenzimidazole polymers with trifluoromethyl substituents . These materials are essential for high-temperature proton exchange membrane fuel cells, which are promising for clean energy applications due to their high reaction kinetics and tolerance to carbon monoxide.
Fluorophore Development
The compound’s structure is beneficial for the development of single-benzene-based fluorophores . These fluorophores are important in bioimaging and diagnostics, where they can be used to label molecules or cells, allowing for the visualization of biological processes in real-time.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The mode of action of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene involves the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent . This is achieved by base-promoted elimination to form a difluoro-p-quinomethide, which is trapped by an intramolecular nucleophile . High yields are obtained when the nucleophilic trap entails the conformationally favored cyclization of an aminoisobutyric acid (Aib) derivative .
Pharmacokinetics
Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. For instance, there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups . Difluoromethyl or fluoromethyl substituents are more metabolically and environmentally degradable .
properties
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBPZRWGKUXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673323 | |
Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
CAS RN |
1214334-37-8 | |
Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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